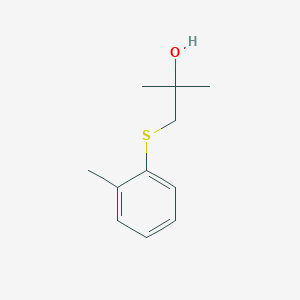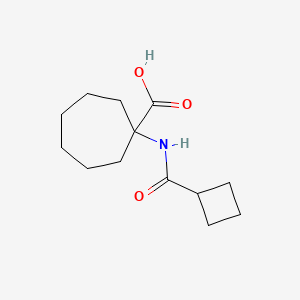
2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H10ClF3N2O. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-amino-3-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including diazotization, reduction, and condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of inert atmospheres and controlled temperatures is crucial to prevent unwanted side reactions.
化学反应分析
Types of Reactions
2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol
- 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
Uniqueness
2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both amino and hydroxyl groups, as well as the trifluoromethyl and chloro substituents on the phenyl ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H10ClF3N2O |
|---|---|
分子量 |
254.63 g/mol |
IUPAC 名称 |
2-amino-2-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10ClF3N2O/c10-6-2-4(7(14)3-16)1-5(8(6)15)9(11,12)13/h1-2,7,16H,3,14-15H2 |
InChI 键 |
GNGNDCJWPLWLRF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)

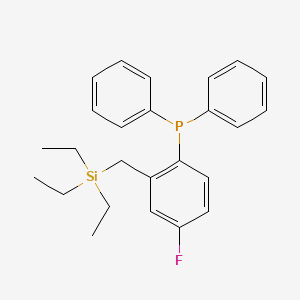
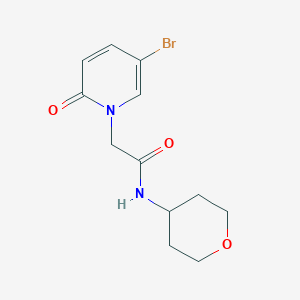
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
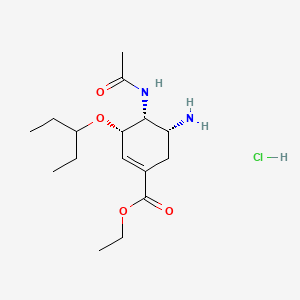
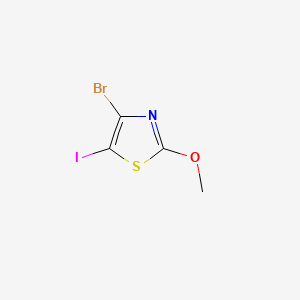

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
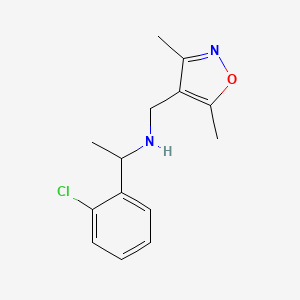
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
